![molecular formula C14H8Cl2F3N3O2 B3042902 N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 680216-68-6](/img/structure/B3042902.png)
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-[3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
“N-[(2,5-dichloro-3-pyridyl)carbonyl]-N’-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C14H8Cl2F3N3O2 . It’s related to (thio)urea derivatives, which have been used as organocatalysts in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate . This allows the synthesis of unsymmetrical N,N’-di- and N,N,N’-trisubstituted ureas in one pot and is tolerant of a wide range of functional groups .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a (thio)urea motif, which is a key feature in their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Chemical Reactions Analysis
The compound is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .Applications De Recherche Scientifique
Synthesis and Biological Activity
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-[3-(trifluoromethyl)phenyl]urea and its derivatives have been explored in various synthesis and biological activity studies. A study demonstrated the synthesis of new urea derivatives starting from carboxylic acids and other components, revealing their potential for plant-growth regulating activity (Wang Yan-gang, 2008).
Cytokinin Activity
Cytokinin activity in urea derivatives is another area of interest. Research involving the synthesis of N-phenyl-N′-(4-pyridyl)urea derivatives showed that certain compounds, including N-phenyl-N′-(2-chloro-4-pyridyl)urea, are highly active as cytokinins, useful in tobacco callus bioassays (Soshiro Takahashi et al., 1978).
Crystallography and Molecular Structure
Crystallography studies provide insight into the molecular structures of N-phenyl-N′-pyridyl urea derivatives. For example, research on N-(2-pyridyl)-, N-(3-pyridyl)-, and N-(4-pyridyl)-N'-(4-chlorophenyl)urea revealed the impact of the N atom's position in the pyridyl ring on molecular structure, including hydrogen bonding patterns (P. Maguerès et al., 1994).
Supramolecular Chemistry
In supramolecular chemistry, the use of pyridine-substituted urea ligands in assembling metallo-supramolecular macrocycles has been explored. This research highlighted how methyl substitution affects the position of pyridine N atoms relative to the urea carbonyl group, influencing the assembly of macrocycles (Ralf W. Troff et al., 2012).
Anticancer Agent Development
A novel series of N-aryl-N'-pyrimidin-4-yl ureas, including derivatives similar to N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-[3-(trifluoromethyl)phenyl]urea, has been optimized for potent and selective inhibition of fibroblast growth factor receptor tyrosine kinases, suggesting their potential as anticancer agents (V. Guagnano et al., 2011).
Organocatalysis
The use of (thio)urea derivatives, including N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, in organocatalysis has rapidly increased. This research emphasized the role of these compounds in activating substrates and stabilizing negative charges in transition states, underscoring their significance in promoting organic transformations (Zhiguo Zhang et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2,5-dichloro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N3O2/c15-8-5-10(11(16)20-6-8)12(23)22-13(24)21-9-3-1-2-7(4-9)14(17,18)19/h1-6H,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFDDBHYBAIRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC(=O)C2=C(N=CC(=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-[3-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




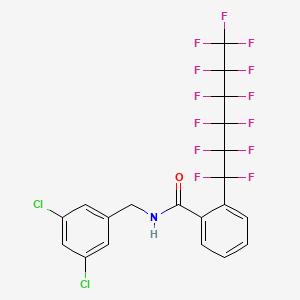
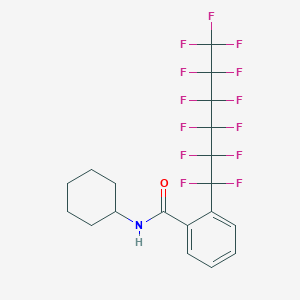
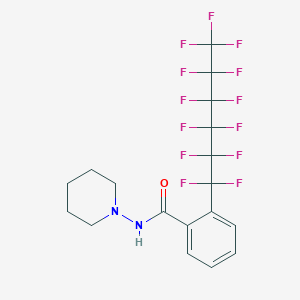


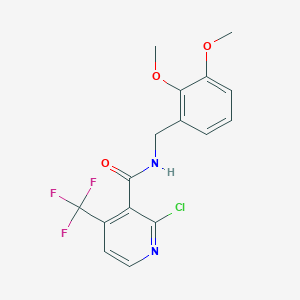

![6-chloro-N-[2-(3-chlorophenyl)-2-oxoethyl]-4-(trifluoromethyl)nicotinamide](/img/structure/B3042833.png)
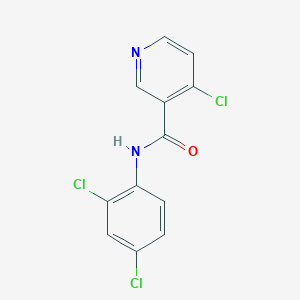
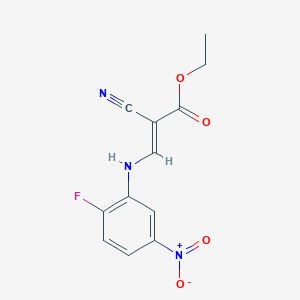
![Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3042840.png)
![pentyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3042841.png)
![(6E)-2-bromo-6-[[N-hydroxy-3,5-bis(trifluoromethyl)anilino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B3042842.png)